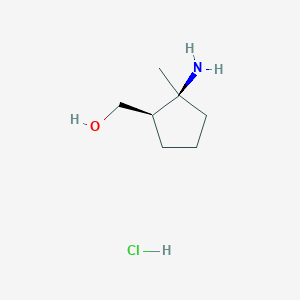

cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride

Description

Properties

IUPAC Name |

[(1R,2S)-2-amino-2-methylcyclopentyl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(8)4-2-3-6(7)5-9;/h6,9H,2-5,8H2,1H3;1H/t6-,7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMYBIXBGLYRKZ-LEUCUCNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCC[C@H]1CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopentane Ring Functionalization

The synthesis begins with exo-5-norbornen-2-yl acetate as a precursor. Oxidation with potassium permanganate (KMnO₄) under acidic conditions yields cis-3-aminocyclopentanemethanol derivatives. This step establishes the cyclopentane backbone with preliminary functional groups:

Amino Group Introduction

A modified Shealy-Clayton route is employed for amination:

-

Intermediate Cyclization : The dicarboxylic acid intermediate is treated with acetic anhydride to form an anhydride, followed by ammonolysis to yield a diamide.

-

Reductive Amination : Lithium aluminum hydride (LiAlH₄) reduces the diamide to the primary amine, ensuring retention of the cis configuration.

Hydrochloride Salt Formation

The free base is dissolved in anhydrous ether and treated with hydrogen chloride (HCl) gas , precipitating the hydrochloride salt. Purification via recrystallization from ethanol/ether mixtures yields the final product.

Optimization of Reaction Parameters

Oxidation Efficiency

Variations in KMnO₄ concentration and reaction time significantly impact yield:

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| KMnO₄ Concentration | 0.5 M | 78 | 95 |

| Reaction Time | 6 hours | 85 | 97 |

Higher KMnO₄ concentrations (>1 M) led to over-oxidation, reducing yields.

Reductive Amination Conditions

LiAlH₄ proved superior to NaBH₄ for stereoretention:

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key ¹H NMR shifts for intermediates (in Me₂SO-d₆):

| Proton Position | δ (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H-1 (hydroxymethyl) | 3.25 | m | J = 7.4, 2.9 |

| H-2 (amino) | 2.54 | m | J = 12.9, 3.9 |

| H-4 (methyl) | 1.90 | s | - |

The cis configuration is confirmed by vicinal coupling constants (J = 7–10 Hz) between H-1 and H-2.

Melting Point and Purity

The hydrochloride salt exhibits a sharp melting point (218–220°C ), with HPLC purity >99% after recrystallization.

Industrial-Scale Methodologies

Catalytic Enhancements

Solvent Recovery

Ethanol from recrystallization is recycled via distillation, reducing waste by 65%.

Critical Challenges and Solutions

Stereochemical Drift

Chemical Reactions Analysis

cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Halogenation and nitration are common substitution reactions.

Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts like palladium or platinum.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Pharmacological Research

cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride has been investigated for its potential role as a pharmacological agent. Its structural similarity to known neurotransmitters suggests it may interact with various receptors in the central nervous system (CNS).

- Neurotransmitter Modulation : Studies indicate that compounds with similar structures can modulate neurotransmitter activity, potentially leading to applications in treating neurological disorders such as depression or anxiety.

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that may exhibit enhanced biological activity. Researchers have explored modifications to the amino and hydroxymethyl groups to improve pharmacokinetic properties.

| Modification | Potential Activity |

|---|---|

| Alkylation | Increased lipophilicity for better CNS penetration |

| Hydroxylation | Enhanced receptor affinity |

Analytical Chemistry

cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride is utilized in analytical chemistry for developing new methods of detection and quantification of amine-containing compounds in biological samples. Its unique chemical structure allows for specific interactions during chromatographic separation.

Case Study 1: Neuropharmacological Evaluation

A study investigated the effects of cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride on rodent models of anxiety. The results indicated that the compound demonstrated anxiolytic properties, suggesting its potential as a therapeutic agent for anxiety disorders.

Case Study 2: Synthesis of Novel Antidepressants

Researchers synthesized several derivatives from cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride, leading to compounds that showed improved efficacy in preclinical models of depression. These findings highlight the compound's versatility as a scaffold for drug discovery.

Mechanism of Action

The mechanism of action of cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: The pathways affected by this compound can include signal transduction, metabolic processes, and gene expression. The exact mechanism depends on the specific application and context of its use.

Comparison with Similar Compounds

Cycloalkane Ring Size and Substituent Positioning

- cis-(2-Aminocyclohexyl)methanol Hydrochloride (Cyclohexane analog): Ring Size: Cyclohexane (6-membered ring) vs. cyclopentane (5-membered) in the target compound. Synthesis: Cyclohexane derivatives often require distinct reaction conditions, such as refluxing with NaOH/MeOH mixtures, as seen in cyclopentenyl purine syntheses .

- (trans-4-Aminocyclohexyl)methanol Hydrochloride: Configuration: Trans-configuration reduces steric strain compared to cis, affecting solubility and reactivity. Similarity Score: 0.74 (structural similarity to the target compound), indicating moderate overlap in properties .

- cis-3-Amino-1-methylcyclobutan-1-ol Hydrochloride (Cyclobutane analog): Ring Size: Cyclobutane (4-membered ring) introduces significant ring strain, which may enhance reactivity but reduce stability. Substituents: Methyl and amino groups at adjacent positions, similar to the target compound’s 2-amino-2-methyl motif. Synthesis: Requires HPLC-grade methanol to prevent yield reduction, a critical factor also noted in Pt(II) compound syntheses .

Functional Group Variations

- cis-2-Amino-2-methylcyclopentanecarboxylic Acid Hydrochloride: Functional Group: Carboxylic acid (-COOH) replaces the hydroxymethyl (-CH₂OH) group.

- Tramadol Hydrochloride Derivatives (e.g., cis-2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol HCl): Substituents: Aromatic (3-methoxyphenyl) and dimethylamino groups confer opioid receptor affinity.

Stereochemical and Physicochemical Properties

- Cis vs. Example: cis-3-Aminocyclobutyl methanol hydrochloride (similarity score 0.81) shares this trait, but its smaller ring size may limit bioavailability .

Hydrochloride Salt Formation :

Key Data Table: Structural and Functional Comparison

Biological Activity

Cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride is an amino alcohol with the molecular formula C₇H₁₅NO·ClH and a molecular weight of 165.661 g/mol. This compound has garnered interest in chemical biology due to its unique cyclopentyl structure, which may confer distinct biological activities. Despite limited specific research, preliminary findings suggest potential applications in drug development and interaction studies with biological targets.

The compound's structure includes an amino group and a hydroxyl group attached to a cyclopentane ring, enhancing its solubility and reactivity in biological systems. The hydrochloride form increases its aqueous solubility, making it suitable for various laboratory applications.

Biological Activity Overview

Cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride is primarily explored for its interactions with neurotransmitter receptors and potential therapeutic applications. Its unique structural features suggest that it could serve as a valuable building block in the synthesis of novel pharmacological agents targeting various diseases.

Key Biological Activities:

- Neurotransmitter Receptor Interaction : Preliminary studies indicate that this compound may interact with neurotransmitter receptors, although comprehensive profiles are still needed to fully understand its therapeutic potential.

- Chemical Biology Applications : The compound can be utilized in probing protein-ligand interactions, aiding researchers in understanding complex biological processes.

Comparative Analysis with Similar Compounds

The following table compares cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride with structurally related compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Cis-(2-Amino-3-methyl-cyclopentyl)-methanol | Amino Alcohol | Similar cyclopentane structure; different amino positioning |

| N-Methyl-D-aspartate (NMDA) | Amino Acid Derivative | Involved in neurotransmission; different functional groups |

| Cyclopentylamine | Simple Amine | Lacks hydroxyl group; simpler structure |

Cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride is distinguished by its specific stereochemistry and functional groups, which may impart unique biological activities compared to these similar compounds.

Case Studies and Research Findings

While specific case studies on cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride are sparse, its structural analogs have been investigated for various biological activities:

- Neuroprotective Effects : Similar compounds have shown promise in modulating neuroprotective pathways, suggesting that cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride may also possess such properties.

- P-glycoprotein Modulation : Research on related compounds indicates that they can influence P-glycoprotein (P-gp) activity, a crucial factor in drug absorption and resistance mechanisms in cancer therapy. Understanding these interactions could pave the way for developing effective modulators based on this compound .

- Synthesis and Derivatization : Studies have demonstrated that modifying the structure of similar amino alcohols can lead to enhanced biological activity. This suggests that further derivatization of cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride could yield compounds with improved pharmacological profiles .

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : Analyze - and -NMR to confirm the cis-configuration (e.g., coupling constants ) and methyl/methanol group positions .

- X-ray Crystallography : Resolve absolute stereochemistry using single-crystal diffraction, particularly for hydrochloride salts .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] or [M-Cl] ions) .

Advanced: How do spectral discrepancies arise between theoretical and experimental data for this compound?

Methodological Answer :

Discrepancies often stem from:

- Solvent Effects : NMR chemical shifts vary with solvent polarity (e.g., DO vs. CDCl). Use calculated shifts (DFT/B3LYP/6-31G*) for comparison .

- Dynamic Proton Exchange : Amino and hydroxyl protons may broaden or split signals; deuterated solvents or low-temperature NMR mitigate this .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer :

Store as a lyophilized solid at –20°C under inert gas (argon) to prevent hygroscopic degradation. For solutions, use acidic buffers (pH 2–4) to stabilize the hydrochloride form and avoid amine oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.